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Compound of Interest

Compound Name: 2-tert-butyl-1H-indol-5-amine

Cat. No.: B065302

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-tert-butyl-1H-indol-5-
amine, a valuable indole derivative for research and development in the pharmaceutical and
life sciences sectors. The document details a robust synthetic pathway, including experimental
protocols and characterization data.

Synthetic Pathway Overview

The most direct and efficient synthesis of 2-tert-butyl-1H-indol-5-amine is achieved through a
two-step process. The synthesis commences with the well-established Fischer indole synthesis
to construct the core indole scaffold, followed by the reduction of a nitro functional group to the
desired primary amine.

The overall synthetic transformation is outlined below:
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Caption: Overall synthetic route to 2-tert-butyl-1H-indol-5-amine.

Experimental Protocols
Step 1: Synthesis of 2-tert-Butyl-5-nitro-1H-indole

This step employs the Fischer indole synthesis, a classic and versatile method for forming
indole rings from phenylhydrazines and carbonyl compounds.[1][2] In this specific synthesis, 4-
nitrophenylhydrazine reacts with pinacolone (3,3-dimethyl-2-butanone) in the presence of an
acid catalyst.

Reaction Scheme:

Reactants

Pinacolone

Product

+ Pinacolone
Acid Catalyst (e.g., H2SOa4, PPA)

4-Nitrophenylhydrazine P 2-tert-Butyl-5-nitro-1H-indole
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Caption: Fischer indole synthesis of the nitro-intermediate.

Materials and Reagents:

Molar Mass ( g/mol

Reagent ) Quantity Moles
4-

_ _ 153.14 15.3 g 0.10
Nitrophenylhydrazine
Pinacolone 100.16 11.0g (13.7 mL) 0.11
Glacial Acetic Acid 60.05 100 mL
Sulfuric Acid (conc.) 98.08 5mL
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Procedure:

e To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add
4-nitrophenylhydrazine (15.3 g, 0.10 mol) and glacial acetic acid (100 mL).

o Stir the mixture at room temperature until the 4-nitrophenylhydrazine has dissolved.
e Add pinacolone (11.0 g, 0.11 mol) to the solution.
o Carefully add concentrated sulfuric acid (5 mL) dropwise to the reaction mixture.

o Heat the mixture to reflux (approximately 118 °C) and maintain for 2-3 hours. The progress
of the reaction can be monitored by Thin Layer Chromatography (TLC).

 After the reaction is complete, allow the mixture to cool to room temperature.
e Pour the reaction mixture into 500 mL of ice-cold water with stirring.

o A solid precipitate will form. Collect the crude product by vacuum filtration and wash
thoroughly with water.

e The crude product can be purified by recrystallization from ethanol or by column
chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-tert-butyl-5-
nitro-1H-indole as a yellow solid.

Expected Yield: 70-80%

Characterization of 2-tert-Butyl-5-nitro-1H-indole:

Property Value
Molecular Formula C12H14N202
Molecular Weight 218.25 g/mol
Appearance Yellow solid

) ) Not reported, but expected to be a solid at room
Melting Point
temperature.
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Step 2: Synthesis of 2-tert-Butyl-1H-indol-5-amine
The final step involves the reduction of the nitro group of the intermediate to the corresponding

amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Reaction Scheme:

Hz (9)
Pd/C

2-tert-Butyl-5-nitro-1H-indole Solvent (e.g., Ethanol) 2-tert-Butyl-1H-indol-5-amine
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Caption: Reduction of the nitro group to the amine.

Materials and Reagents:

Molar Mass ( g/mol

Reagent | Quantity Moles
2-tert-Butyl-5-nitro-1H-
, 218.25 10.9¢ 0.05
indole
Palladium on Carbon
1049
(10% Pd)
Ethanol 46.07 150 mL
Hydrogen Gas 2.02 Excess
Procedure:

 In a hydrogenation vessel, dissolve 2-tert-butyl-5-nitro-1H-indole (10.9 g, 0.05 mol) in
ethanol (150 mL).

o Carefully add 10% palladium on carbon (1.0 g) to the solution under an inert atmosphere
(e.g., nitrogen or argon).

» Seal the vessel and purge with hydrogen gas.
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e Pressurize the vessel with hydrogen gas (typically 3-4 atm) and stir the mixture vigorously at
room temperature.

e Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The
reaction is typically complete within 4-6 hours.

e Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert
gas.

« Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash
the Celite® pad with a small amount of ethanol.

o Combine the filtrates and remove the solvent under reduced pressure to yield the crude
product.

e The crude 2-tert-butyl-1H-indol-5-amine can be purified by column chromatography on
silica gel (eluent: dichloromethane/methanol gradient) or by recrystallization to afford a solid
product.

Expected Yield: >90%

Characterization of 2-tert-Butyl-1H-indol-5-amine
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Property Value
Molecular Formula C12H1eN2
Molecular Weight 188.27 g/mol
CAS Number 682357-49-9
Appearance Solid

Purity =95%

1H NMR (Expected)

Signals corresponding to the tert-butyl protons,
aromatic protons, N-H proton of the indole, and

the NH2z protons of the amine.

13C NMR (Expected)

Resonances for the carbon atoms of the indole
core, the tert-butyl group, and the amine-

substituted aromatic carbon.

Mass Spectrometry (Expected)

Molecular ion peak [M+H]* at m/z 189.1386.

Potential Applications and Workflow

Indole derivatives are a prominent class of heterocyclic compounds with a wide range of

biological activities. Many indole-containing molecules are known to interact with various

biological targets, including G-protein coupled receptors (GPCRS), kinases, and enzymes. 5-

aminoindole derivatives, in particular, are of interest in drug discovery for their potential as

scaffolds in the development of new therapeutic agents.

Given the structural similarity of 2-tert-butyl-1H-indol-5-amine to known serotonergic agents,

a plausible area of investigation would be its interaction with serotonin (5-HT) receptors. The

following diagram illustrates a generalized workflow for evaluating the biological activity of this

compound.
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Synthesis & Purification

Synthesis of
2-tert-Butyl-1H-indol-5-amine

:

Purification & Characterization
(NMR, MS, Purity)

Biologicall Screening

Primary Screening
(e.g., Receptor Binding Assay)

Functional Assay
(e.g., CAMP, Ca?* flux)

Selectivity Profiling
(Panel of Receptors)

In Vitro Bvaluation
Cell-based Assays
(e.g., Proliferation, Migration)

:

ADME-Tox Profiling
(Metabolic Stability, Cytotoxicity)

Caption: A generalized workflow for the biological evaluation.

Conclusion
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This technical guide outlines a reliable and reproducible synthetic route for the preparation of 2-
tert-butyl-1H-indol-5-amine. The described two-step synthesis, involving a Fischer indole
synthesis followed by catalytic hydrogenation, provides a solid foundation for the production of
this compound for further research and development. The provided experimental protocols and
characterization data will be a valuable resource for scientists in the fields of medicinal
chemistry, chemical biology, and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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